Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-

Description

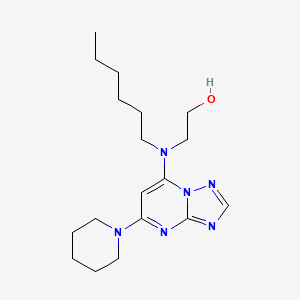

The compound Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- (CAS: 109145-70-2) is a triazolopyrimidine derivative characterized by a hexylaminoethanol side chain and a piperidinyl substituent on the triazolo[1,5-a]pyrimidine core . Its structure combines a heterocyclic scaffold with alkyl and amine functional groups, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name |

2-[hexyl-(5-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N6O/c1-2-3-4-6-11-23(12-13-25)17-14-16(22-9-7-5-8-10-22)21-18-19-15-20-24(17)18/h14-15,25H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUSJFJJYRCTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143387 | |

| Record name | AR 12465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100557-07-1 | |

| Record name | 2-[Hexyl[5-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100557-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR 12465 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100557071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR 12465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-, commonly referred to by its CAS number 100557-07-1, is a complex organic compound with significant biological activity. This compound belongs to the class of triazolopyrimidines and has been studied for its potential applications in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C17H28N6O

- Molecular Weight : 346.5 g/mol

- InChI Key : 1S/C17H28N6O/c1-2-3-5-10-22(11-12-24)16-13-15(21-8-6-4-7-9-21)20-17-18-14-19-23(16)17/h13-14,24H,2-12H2,1H3

| Property | Value |

|---|---|

| XLogP3-AA | 3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

The biological activity of Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- is primarily linked to its interaction with various biological pathways. Research indicates that compounds in the triazolopyrimidine class can act as inhibitors of phosphodiesterase (PDE), which plays a critical role in cellular signaling pathways.

Case Study: PDE Inhibition

In a study examining the effects of substituted triazolopyrimidines on phosphodiesterase activity, it was found that specific derivatives exhibited significant inhibition of PDE2. This inhibition can lead to increased levels of cyclic nucleotides within cells, promoting various physiological responses such as vasodilation and enhanced neurotransmitter release.

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

- Anti-inflammatory Effects : Triazolopyrimidine derivatives have been noted for their anti-inflammatory properties. In vitro studies indicated that these compounds could reduce the secretion of pro-inflammatory cytokines.

- Anticancer Potential : Some studies suggest that triazolopyrimidine compounds may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : Given their ability to modulate cyclic nucleotide levels, these compounds may also have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Synthesis and Eco-friendliness

Ethanol serves as a solvent in the synthesis of various triazolopyrimidine compounds. Notably, its use aligns with green chemistry principles due to its renewable nature and lower environmental impact compared to traditional solvents.

Synthesis Example

A notable synthesis method involves the condensation of aromatic aldehydes with ethyl cyanoacetate and 3,5-diamino-1,2,4-triazole in alkaline ethanol conditions (Ranjbar‐Karimi et al., 2010). This method highlights the versatility of ethanol in organic synthesis.

Future Directions

Research into Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- is ongoing. Future studies may focus on:

- Detailed Mechanistic Studies : Understanding the exact molecular interactions at play.

- Clinical Trials : Evaluating safety and efficacy in human subjects for various therapeutic applications.

Comparison with Similar Compounds

Structural Analogues in Electrochemical Studies

Compound S2-TP (2-(4-methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) shares a piperidine substituent but differs in the triazolopyrimidine core substitution (methoxyphenyl vs. hexylaminoethanol). Voltammetric studies on S2-TP revealed moderate redox activity, attributed to the electron-donating piperidinomethyl group .

Derivatives with Hexylaminoethanol Substituents

This compound’s hexylaminoethanol group correlates with cholesterol homeostasis modulation, suggesting similar derivatives might influence lipid metabolism . The target compound’s piperidinyl group could confer distinct receptor-binding profiles compared to diethylamino-substituted analogs.

Pyrazolo[1,5-a]pyrimidine Derivatives

2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS: 841253-81-4) replaces the triazolo core with pyrazolo but retains the ethanol-piperidine motif. Pyrazolo derivatives exhibit higher aromaticity, which may enhance stacking interactions in biological targets. However, triazolopyrimidines like the target compound often demonstrate superior solubility due to nitrogen-rich cores .

Nitro-Substituted Triazolopyrimidines

Nitro derivatives (e.g., N-(4-Chlorophenethyl)-6-nitro-2-(prop-2-yn-1-yl-sulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ) show anti-inflammatory activity via nitric oxide pathway modulation. The nitro group’s electron-withdrawing effects contrast with the target compound’s electron-donating piperidinyl and hexyl groups, highlighting how substituents dictate mechanistic pathways .

Simplified Alkyl-Substituted Analogs

Ethanol, 2-(ethyl-(5-methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino) (CAS: N/A) features shorter ethyl and methyl chains. Such analogs typically exhibit lower molecular weights (~250–300 Da) compared to the target compound (~370 Da), influencing renal clearance rates and bioavailability .

Data Table: Key Comparisons

Preparation Methods

Cyclocondensation of Amidines and Nitriles

The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-aminopyrimidines and nitriles under acidic conditions. For example, heating 5-amino-4,6-dichloropyrimidine with acetonitrile in the presence of HCl yields 7-chloro-triazolo[1,5-a]pyrimidine.

Reaction Conditions :

Halogenation for Subsequent Functionalization

Chlorination at position 5 is critical for introducing the piperidinyl group. This is achieved using POCl₃ or PCl₅ in dichloroethane under reflux.

Introduction of the Piperidinyl Group

Nucleophilic Aromatic Substitution

The 5-chloro intermediate reacts with piperidine via nucleophilic substitution. Patent US8501936B2 demonstrates analogous substitutions using heterocyclic amines under basic conditions.

Optimized Protocol :

Alternative Coupling Strategies

Palladium-catalyzed Buchwald-Hartwig amination offers higher regioselectivity for electron-deficient cores. However, this method is cost-prohibitive for large-scale synthesis.

Installation of the Hexylamino-Ethanol Side Chain

Alkylation of 7-Amino Position

The 7-amino group undergoes alkylation with 2-bromohexanol. Patent CN113045484B highlights similar alkylations using bromo-alcohols in alcoholic solvents with inorganic bases.

Procedure :

Reductive Amination

An alternative route involves reductive amination between the 7-amino group and hexanal-ethanol. Sodium cyanoborohydride in methanol at pH 5–6 facilitates this transformation.

Advantages :

- Avoids alkylation side products (e.g., dialkylation).

- Higher functional group tolerance.

Final Deprotection and Purification

Ethanol Group Activation

If protected as a tosylate or mesylate during earlier steps, the ethanol moiety is regenerated via hydrolysis.

Conditions :

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water gradient elution isolates the target compound (>98% purity).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at positions 5 and 7 necessitate careful stoichiometric control. Using bulky bases (e.g., DBU) suppresses undesired substitutions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to MIBK improves phase separation.

- Scale-Up Limitations : Exothermic reactions during cyclocondensation require gradual reagent addition and temperature monitoring to prevent decomposition.

Q & A

Q. What synthetic protocols are recommended for synthesizing this compound and its analogs?

The synthesis of triazolopyrimidine derivatives like this compound typically involves multi-step reactions. Key methods include:

- Catalytic systems : Using tetramethylenediamine piperidine (TMDP) as a catalyst in ethanol/water (1:1 v/v) under nitrogen atmosphere, which improves reaction efficiency .

- Regulatory considerations : Piperidine, a common precursor, may face procurement challenges due to its controlled status in some regions. Alternatives include using less regulated amines or optimizing solvent systems (e.g., ethanol/water mixtures) to reduce reliance on restricted reagents .

- Reaction monitoring : Thin-layer chromatography (TLC) and silica gel purification ensure intermediate and final product purity .

Q. Which characterization techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz) confirm substituent positions and hydrogen bonding patterns .

- Melting Point Analysis : Büchi B-545 apparatus verifies compound consistency .

- Microanalysis : Elemental analysis (e.g., Perkin-Elmer 240-B) ensures stoichiometric accuracy .

Q. How can researchers mitigate challenges related to piperidine availability?

- Alternative catalysts : Replace TMDP with less toxic or regulated bases (e.g., morpholine derivatives).

- Solvent optimization : Ethanol/water mixtures enhance reaction yields while reducing hazardous solvent use .

Advanced Research Questions

Q. How do molecular docking studies predict the compound’s interaction with biological targets?

- Software and parameters : Tools like AutoDock Vina calculate binding affinities (e.g., re-rank scores ≤ −114 kcal/mol). Critical interactions include hydrogen bonds with residues like LEU359 (2.29 Å bond distance) and hydrophobic contacts .

- Drug-likeness : Lipinski’s Rule of Five evaluations (e.g., molecular weight ≤500, logP ≤5) predict oral bioavailability .

Q. What electrochemical methods are suitable for analyzing triazolopyrimidine derivatives?

- Voltammetry : Cyclic voltammetry on carbon graphite electrodes identifies redox potentials and electron-transfer mechanisms. For example, derivatives with methoxyphenyl substituents exhibit distinct oxidation peaks due to π-π interactions .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Purity validation : Cross-check NMR and microanalysis data to rule out impurities affecting bioactivity .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chlorophenyl vs. methoxy groups) on target binding. Derivatives with hydrophobic groups (e.g., 3,4-dimethoxyphenyl) often show enhanced activity due to improved membrane permeability .

Q. What strategies optimize substituent modifications for enhanced pharmacokinetics?

- Solubility enhancement : Introducing polar groups (e.g., hydroxyl or morpholinomethyl) improves aqueous solubility. For example, morpholinomethyl-substituted triazolopyrimidines demonstrate better solubility than piperidine analogs .

- Metabolic stability : Fluorine or trifluoromethyl groups reduce cytochrome P450-mediated degradation, as seen in similar pyrazolopyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.